2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide” is a versatile material used in scientific research1. Its unique structure allows for diverse applications, including drug synthesis, organic chemistry, and materials science1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is used in scientific research, which suggests that its synthesis is likely known in the scientific community1.Molecular Structure Analysis
The molecular structure of this compound is unique and allows for diverse applications in various fields such as drug synthesis, organic chemistry, and materials science1. The molecular formula of a similar compound is C20H19N3O32.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, given its use in scientific research, it is likely involved in various chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, its molecular formula is C20H19N3O32, which provides some insight into its chemical properties.Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Applications
A study focused on the synthesis of a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which showed significant DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities. This compound was synthesized through a reaction involving 1-phenylpiperazine and 2-chloro-N-(pyrazin-2-yl)acetamide, indicating the potential of similar structures in developing pharmacologically active agents (Nayak et al., 2014).
Synthetic Chemistry and Medicinal Applications
Another research discussed the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide derivatives. This process highlights the synthetic versatility of phenylacetamide structures in drug molecules and natural products, demonstrating wide functional group tolerance and the potential for creating steric hindrance, which is challenging via palladium-catalyzed aminocarbonylation (Wang et al., 2020).
Crystal Structure and Characterization
The synthesis, crystal structure, and characterization of a compound closely related to the query, 2-Phenyl-N-(pyrazin-2-yl)acetamide, was detailed, showcasing its crystallization and structural analysis. The study provides insights into the molecular interactions and structural features of such compounds, which are crucial for understanding their physicochemical properties and potential applications (Nayak et al., 2014).
Antioxidant Activity of Novel Compounds
Research on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed that these compounds possess moderate to significant radical scavenging activity. This indicates that structural elements similar to the query compound could be instrumental in designing antioxidants (Ahmad et al., 2012).
Coordination Complexes and Antioxidant Activity
A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including antioxidant activity evaluation, revealed significant activity. This research underscores the potential of such compounds in coordination chemistry and their biological applications (Chkirate et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. However, it is used in scientific research, which suggests that appropriate safety measures are taken when handling this compound1.
Future Directions
The future directions of research involving this compound are not specified in the search results. However, given its diverse applications in scientific research, it is likely that future research will continue to explore its potential uses1.
properties
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-16(19-14-7-3-1-4-8-14)13-20-11-12-21(18(24)17(20)23)15-9-5-2-6-10-15/h1-12H,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCFMSRWTHRVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-phenylacetamide |
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